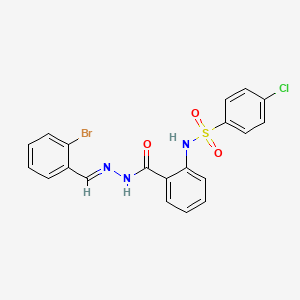

N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide

Beschreibung

N-(2-((2-(2-Brombenzyliden)hydrazino)carbonyl)PH)-4-chlorbenzolsulfonamid ist eine komplexe organische Verbindung mit der Summenformel C20H15BrClN3O3S.

Eigenschaften

CAS-Nummer |

477733-48-5 |

|---|---|

Molekularformel |

C20H15BrClN3O3S |

Molekulargewicht |

492.8 g/mol |

IUPAC-Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |

InChI |

InChI=1S/C20H15BrClN3O3S/c21-18-7-3-1-5-14(18)13-23-24-20(26)17-6-2-4-8-19(17)25-29(27,28)16-11-9-15(22)10-12-16/h1-13,25H,(H,24,26)/b23-13+ |

InChI-Schlüssel |

AWWORQZZEZIMFY-YDZHTSKRSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-((2-(2-Brombenzyliden)hydrazino)carbonyl)PH)-4-chlorbenzolsulfonamid umfasst typischerweise die Reaktion von 2-Brombenzaldehyd mit Hydrazin, um das Hydrazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 4-Chlorbenzolsulfonylchlorid umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich eine Skalierung der Labor-Syntheseverfahren. Dies würde die Optimierung der Reaktionsbedingungen zur Gewährleistung einer hohen Ausbeute und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der möglicherweise gefährlichen Reagenzien und Nebenprodukte umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-((2-(2-Brombenzyliden)hydrazino)carbonyl)PH)-4-chlorbenzolsulfonamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazingruppe in Hydrazinderivate umwandeln.

Substitution: Das Bromatom in der Benzyliden-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Hydrazinderivate und verschiedene substituierte Benzylidenverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-((2-(2-Brombenzyliden)hydrazino)carbonyl)PH)-4-chlorbenzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydrazingruppe kann kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden, was zu einer Hemmung der Enzymaktivität oder einer Störung zellulärer Prozesse führt. Die Brombenzyliden-Gruppe kann auch zur biologischen Aktivität der Verbindung beitragen, indem sie mit hydrophoben Taschen in Proteinen interagiert.

Wirkmechanismus

The mechanism of action of N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzylidene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen:

- N-(4-((2-(2-Brombenzyliden)hydrazino)carbonyl)phenyl)benzolsulfonamid

- N-(4-((2-(3-Brombenzyliden)hydrazino)carbonyl)phenyl)benzolsulfonamid

- N-(4-((2-(4-Methylbenzyliden)hydrazino)carbonyl)phenyl)benzolsulfonamid .

Einzigartigkeit

N-(2-((2-(2-Brombenzyliden)hydrazino)carbonyl)PH)-4-chlorbenzolsulfonamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.